(2R,3S,5R)-5-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is a complex and scientifically significant compound. It is a derivative of pyrrolopyrimidine, a class of nitrogen-fused heterocycles known for their wide array of biological and pharmacological properties . This compound has shown promise as an anti-cancer agent, particularly in combating hematological malignancies.
Preparation Methods
The synthesis of 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine involves several steps:
Starting Materials: The synthesis begins with the appropriate pyrrolopyrimidine precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including amination and methoxylation, under controlled conditions.
Industrial Production: Industrial production methods may involve the use of microwave techniques to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It shows potential as an anti-cancer agent, particularly in treating hematological malignancies.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine involves its interaction with DNA. The compound inhibits the expansion and propagation of malignant cells by interfering with DNA replication and transcription processes. Molecular targets include specific enzymes involved in DNA synthesis and repair pathways.
Comparison with Similar Compounds
2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is unique due to its specific structure and biological activity. Similar compounds include:
7-Deaza-2’-deoxy-6-methoxyguanosine: Another pyrrolopyrimidine derivative with similar anti-cancer properties.
2-Amino-6-methoxy-2’-deoxy-7-deazaadenosine: A compound with comparable biological activities.
Properties
IUPAC Name |
5-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-19-11-6-2-3-16(10(6)14-12(13)15-11)9-4-7(18)8(5-17)20-9/h2-3,7-9,17-18H,4-5H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGROSMSLLFCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2C3CC(C(O3)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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